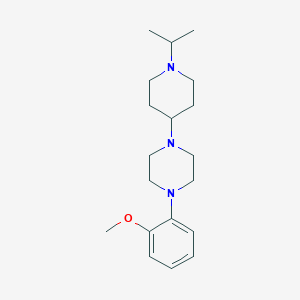![molecular formula C16H23BrN2O2 B247759 2-(4-BROMOPHENOXY)-1-[4-(SEC-BUTYL)PIPERAZINO]-1-ETHANONE](/img/structure/B247759.png)
2-(4-BROMOPHENOXY)-1-[4-(SEC-BUTYL)PIPERAZINO]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENOXY)-1-[4-(SEC-BUTYL)PIPERAZINO]-1-ETHANONE is an organic compound with a complex structure that includes a bromophenoxy group and a sec-butyl piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(SEC-BUTYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with sec-butylamine and piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(SEC-BUTYL)PIPERAZINO]-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-[4-(SEC-BUTYL)PIPERAZINO]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-BROMOPHENOXY)-1-[4-(SEC-BUTYL)PIPERAZINO]-1-ETHANONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: This compound shares the bromophenoxy group but lacks the piperazino and sec-butyl groups.
(4-Bromophenoxy)-tert-butyldimethylsilane: Similar in structure but with a tert-butyldimethylsilane group instead of the piperazino and sec-butyl groups.
Properties
Molecular Formula |
C16H23BrN2O2 |
|---|---|
Molecular Weight |
355.27 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-(4-butan-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H23BrN2O2/c1-3-13(2)18-8-10-19(11-9-18)16(20)12-21-15-6-4-14(17)5-7-15/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
ZKRNPUSPEKWIJP-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247676.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247677.png)
![1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247678.png)


![1'-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine](/img/structure/B247682.png)
![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247687.png)
![1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247688.png)
![1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247689.png)
![1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247692.png)

![1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247699.png)
![1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247700.png)
![1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B247701.png)
